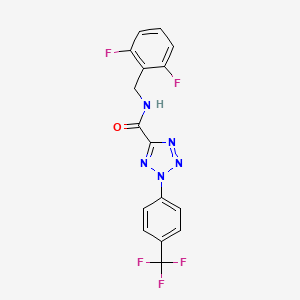![molecular formula C25H21N3O6S B2433289 (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 866349-33-9](/img/structure/B2433289.png)
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromene, benzodioxin, and sulfonylhydrazinylidene moieties suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced through a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.
Attachment of the Sulfonylhydrazinylidene Group: The final step involves the reaction of the intermediate with a sulfonylhydrazine derivative under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonylhydrazinylidene group suggests that it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonylhydrazinylidene group may play a key role in these interactions, potentially inhibiting or modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares the benzoic acid moiety but lacks the complex structure of the target compound.
Vanillin Acetate: This compound contains a methoxyphenyl group similar to the benzodioxin ring but is structurally simpler.
Uniqueness
The uniqueness of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-6-9-19(10-7-16)35(30,31)28-27-25-20(14-17-4-2-3-5-21(17)34-25)24(29)26-18-8-11-22-23(15-18)33-13-12-32-22/h2-11,14-15,28H,12-13H2,1H3,(H,26,29)/b27-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVERZZMGLXSA-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2433210.png)
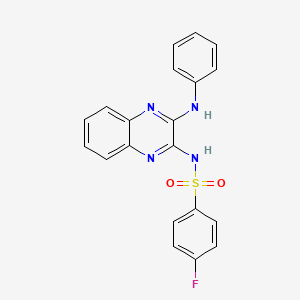
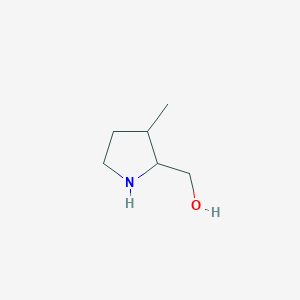
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)


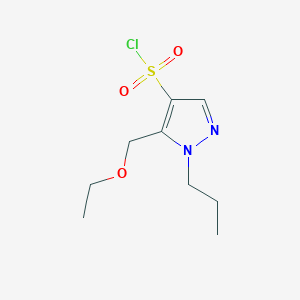
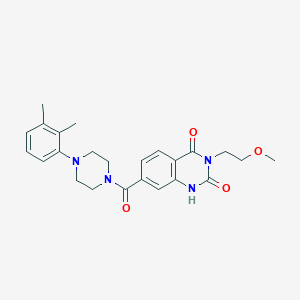
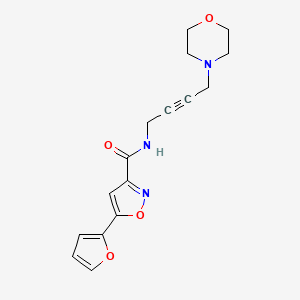
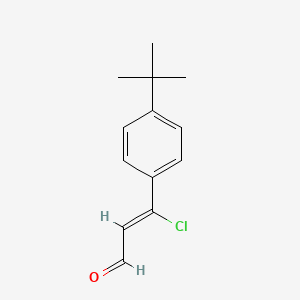
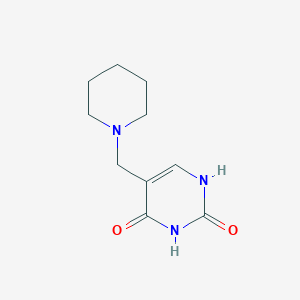
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)
